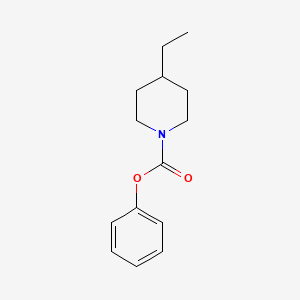
Phenyl 4-ethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-ethylpiperidine-1-carboxylate, also known as ethyl 4-phenylpiperidine-1-carboxylate, is a chemical compound with the molecular formula C14H19NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-ethylpiperidine-1-carboxylate typically involves the esterification of 4-phenylpiperidine-1-carboxylic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods may also employ alternative catalysts and solvents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of 4-phenylpiperidine-1-carboxylic acid.
Reduction: Formation of 4-phenylpiperidine-1-methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the specific reaction.
Scientific Research Applications
Phenyl 4-ethylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of phenyl 4-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Phenyl 4-ethylpiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 4-phenylpiperidine-4-carboxylate: Similar structure but different substitution pattern.
4-Phenylpiperidine-1-carboxylic acid: Lacks the ethyl ester group.
4-Phenylpiperidine-1-methanol: Resulting from the reduction of the ester group.
This compound is unique due to its specific ester functional group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
651053-80-4 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
phenyl 4-ethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-2-12-8-10-15(11-9-12)14(16)17-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
InChI Key |
OCOABNJDRGLSTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(CC1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















